
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-anthracenedione , is an organic compound with the chemical formula C14H8O2. It belongs to the anthraquinone class of compounds. Anthraquinones are widely distributed in nature and have diverse biological activities . This compound has three hydroxyl groups (triols) and a ketone group, making it structurally interesting.
Preparation Methods
Synthetic Routes: The synthesis of 1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione involves several steps. One common synthetic route starts from anthraquinone, which undergoes selective reduction and subsequent functionalization to introduce the hydroxyl and ketone groups. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Large-scale production typically involves optimized processes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione participates in various chemical reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction of the ketone group yields dihydroxyanthraquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring. Common reagents include strong acids, bases, and metal catalysts.
Major products formed from these reactions include derivatives with varying substitution patterns, which impact their biological activities.
Scientific Research Applications
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione finds applications in:
Chemistry: As a precursor for dyes and pigments.
Biology: It may exhibit cytotoxic or antimicrobial properties.
Medicine: Research explores its potential in cancer therapy or other diseases.
Industry: Used in paper and pulp processing due to its ability to reduce alkaline consumption during cooking.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzyme activity. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
1,4,8-Trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione can be compared with other anthraquinones, such as emodic acid and 2-chloro-1,3,8-trihydroxy-6(hydroxymethyl)-anthracene-9,10-dione. Its unique structure and properties distinguish it from related compounds.
Properties
CAS No. |
88100-93-0 |
|---|---|
Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1,4,8-trihydroxy-2-(3-oxobutyl)anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O6/c1-8(19)5-6-9-7-12(21)14-15(16(9)22)18(24)13-10(17(14)23)3-2-4-11(13)20/h2-4,7,20-22H,5-6H2,1H3 |
InChI Key |
MRNMDGBTRXHINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


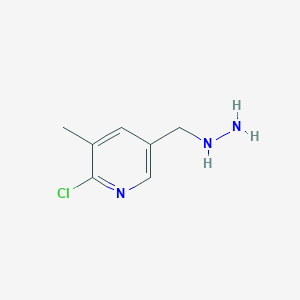
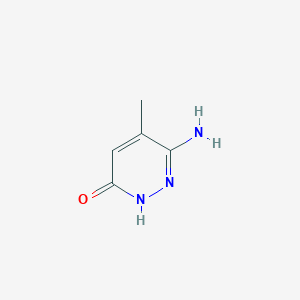
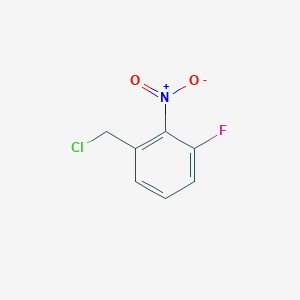
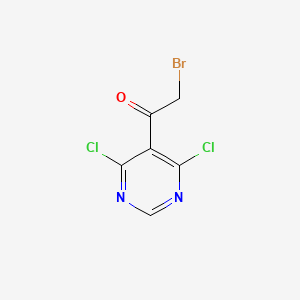
![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
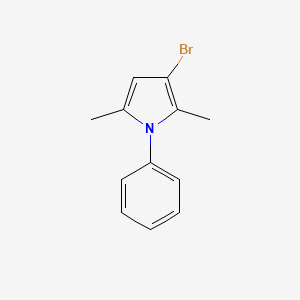
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
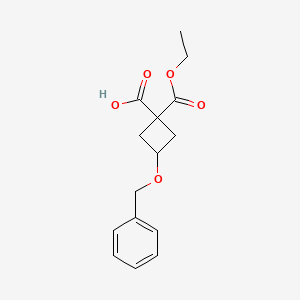
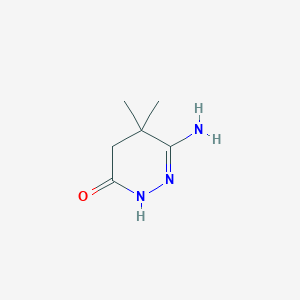
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
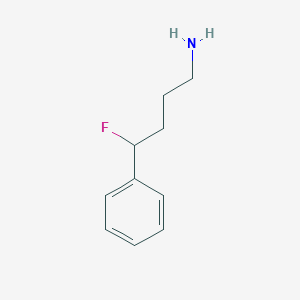
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
